A Technical Guide to the Chemical Properties and Applications of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde
A Technical Guide to the Chemical Properties and Applications of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde
Executive Summary: This document provides a comprehensive technical overview of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde, a key substituted aromatic aldehyde. It serves as a critical intermediate in the synthesis of pharmaceuticals, heterocyclic compounds, and specialty chemicals.[1] This guide details its core physicochemical properties, provides a validated protocol for its synthesis, and offers an in-depth analysis of its spectroscopic profile and chemical reactivity. The information presented is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, providing the foundational knowledge required for its effective application.
Introduction and Compound Identification
Overview and Significance
4-Methoxy-2-(propan-2-yloxy)benzaldehyde is an aromatic aldehyde distinguished by a methoxy group at the para-position (C-4) and an isopropoxy group at the ortho-position (C-2) relative to the aldehyde functionality.[1] This substitution pattern, featuring two electron-donating ether groups, significantly influences the compound's electronic properties, solubility, and reactivity.[1] These characteristics make it a versatile and valuable building block for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1]
Chemical Structure
The structural arrangement of the functional groups is central to the molecule's chemical behavior. The ortho-isopropoxy group imparts steric hindrance around the aldehyde, while both ether groups activate the aromatic ring towards electrophilic substitution.
Caption: Chemical structure of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde.
Physicochemical Properties
A summary of the key identifiers and physical properties for this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | 4-methoxy-2-(propan-2-yloxy)benzaldehyde | [1] |
| CAS Number | 107811-48-3 | [1] |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| InChI Key | BYJIIHCWYHPWQD-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)OC1=C(C=CC(=C1)OC)C=O | [1] |
| Appearance | Not specified; likely a solid or oil | - |
Synthesis and Purification
Retrosynthetic Analysis & Mechanistic Rationale
The most direct and common synthetic route to 4-Methoxy-2-(propan-2-yloxy)benzaldehyde is the Williamson ether synthesis. This choice is predicated on the commercial availability of the precursor, 2-hydroxy-4-methoxybenzaldehyde, and the high efficiency of this Sₙ2 reaction.
The mechanism involves the deprotonation of the phenolic hydroxyl group of the starting material by a mild base, such as potassium carbonate (K₂CO₃), to form a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the bromide ion and forming the desired ether linkage. K₂CO₃ is an ideal base for this transformation as it is strong enough to deprotonate the phenol but not the more acidic α-protons of the aldehyde, preventing side reactions. It is also easily removed by filtration after the reaction.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis is confirmed by spectroscopic analysis (Section 3) showing the appearance of isopropoxy signals and the disappearance of the phenolic hydroxyl signal.
Materials:
-
2-Hydroxy-4-methoxybenzaldehyde (1.0 eq)
-
2-Bromopropane (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Hexane (for chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add a sufficient volume of anhydrous acetone to suspend the reagents (approx. 10 mL per gram of aldehyde).
-
Begin vigorous stirring and add 2-bromopropane (1.3 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 60°C for acetone) and maintain for 4-8 hours.
-
Validation Point: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., in a 7:3 hexane:ethyl acetate mobile phase). The reaction is complete when the starting aldehyde spot (visualized by UV light or an appropriate stain) is no longer visible.[1]
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain the pure 4-Methoxy-2-(propan-2-yloxy)benzaldehyde.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound via Williamson etherification.
Spectroscopic and Analytical Profile
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides unambiguous evidence of the compound's structure. The key diagnostic signals are the aldehyde proton, the distinct signals of the isopropoxy group, and the methoxy group.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde (-CHO) | ~10.1 | Singlet (s) | - | 1H |
| Aromatic (Ar-H) | ~6.8 - 7.2 | Multiplet (m) | - | 3H |
| Isopropoxy (-OCH(CH₃)₂) | ~4.6 | Septet (sept) | ~6.0 | 1H |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | - | 3H |
| Isopropoxy (-OCH(CH₃)₂) | ~1.4 | Doublet (d) | ~6.0 | 6H |
| Note: Data derived from similar compounds and literature values.[1] |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show 11 distinct signals corresponding to each unique carbon atom in the molecule. Expected approximate chemical shifts include: ~190 ppm (aldehyde C=O), ~160-165 ppm (aromatic C-O), ~110-130 ppm (aromatic C-H and C-C), ~70 ppm (isopropoxy -CH), ~55 ppm (methoxy -CH₃), and ~22 ppm (isopropoxy -CH₃).
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2980-2850 | C-H Stretch | Aliphatic (Isopropoxy, Methoxy) |
| ~2820, ~2720 | C-H Stretch | Aldehyde (Fermi doublets) |
| ~1685 | C=O Stretch | Aromatic Aldehyde |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O-C Stretch | Aryl Ether |
| Note: Data derived from literature values.[1] |
The presence of a strong absorption band around 1685 cm⁻¹ and the absence of a broad -OH stretch (from 3200-3600 cm⁻¹) confirms the successful conversion of the starting phenol to the final ether product.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecule is expected to show a molecular ion (M⁺) peak at m/z = 194. Fragmentation patterns are critical for structural confirmation.
-
Molecular Ion [M]⁺: m/z = 194
-
Common Fragments:
Chemical Reactivity and Synthetic Utility
Reactions of the Aldehyde Moiety
The aldehyde group is the primary site of reactivity. The presence of two electron-donating ether groups on the ring reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, which may slow the rate of nucleophilic addition reactions.[3][4]
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 4-methoxy-2-(propan-2-yloxy)benzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1][5]
-
Reduction: Selective reduction to 4-methoxy-2-(propan-2-yloxy)benzyl alcohol can be achieved using mild reducing agents such as sodium borohydride (NaBH₄).[1]
-
Nucleophilic Addition: It undergoes typical aldehyde reactions, including:
-
Wittig Reaction: Reaction with a phosphonium ylide to form an alkene. Electron-donating groups generally decrease the rate of this reaction.[3]
-
Grignard Reaction: Addition of an organomagnesium halide (R-MgX) to form a secondary alcohol.
-
Condensation Reactions: Such as the Knoevenagel or aldol condensations, to form new C-C bonds.[1]
-
Caption: Key reactions involving the aldehyde group of the title compound.
Reactions Involving the Aromatic System
The methoxy and isopropoxy groups are ortho, para-directing and activating. However, the existing substitution pattern means that electrophilic aromatic substitution will be directed to the positions ortho and para to the activating groups. The most likely positions for substitution are C3 and C5, though steric hindrance from the adjacent isopropoxy group may influence regioselectivity.
Stability and Ether Cleavage
The compound is stable under typical laboratory conditions. The aryl ether linkages are robust but can be cleaved under harsh acidic conditions (e.g., refluxing with HBr or HI), which would demethylate and deisopropylate the molecule.
Safety, Handling, and Storage
Hazard Identification
While specific toxicity data for this compound is limited, it should be handled with the care afforded to other aromatic aldehydes and ethers.
-
Toxicity: Aromatic aldehydes are generally considered less toxic than their low molecular weight aliphatic counterparts.[6] However, they can be irritants.[7]
-
Irritation: May cause skin, eye, and respiratory irritation.[7]
-
Flammability: Aromatic aldehydes are typically combustible but not highly flammable.[6]
Recommended Handling Procedures
Standard laboratory safety protocols should be strictly followed.
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.[8]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
4-Methoxy-2-(propan-2-yloxy)benzaldehyde is a structurally significant synthetic intermediate with a well-defined reactivity profile. Its synthesis is straightforward via Williamson etherification, and its structure is readily confirmed by standard spectroscopic methods. The interplay between the aldehyde functionality and the dual electron-donating ether groups provides a unique platform for the synthesis of diverse and complex target molecules. A thorough understanding of its properties, as detailed in this guide, is crucial for its effective and safe utilization in research and development.
References
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The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 15, 2026, from [Link]
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Benzaldehyde, 4-methoxy-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]
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Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]
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